![molecular formula C14H18O6 B1601339 (4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 65530-26-9](/img/structure/B1601339.png)
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
説明
(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that this compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
Methyl-4,6-O-benzyliden-alpha-D-mannopyranoside is a type of benzylidene acetal . Benzylidene acetals are known to have broad applications in synthetic carbohydrate chemistry . During their formation, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Biochemical Pathways
Given its role in synthetic carbohydrate chemistry , it’s plausible that it may influence carbohydrate metabolism or related pathways.
Result of Action
Given its role in synthetic carbohydrate chemistry , it’s plausible that it may influence the structure and function of carbohydrates in the body.
生物活性
The compound (4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 250.29 g/mol. The structure features a hexahydropyrano dioxine core with methoxy and phenyl substituents that may influence its biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this hexahydropyrano derivative exhibit antimicrobial activity. The presence of the methoxy group is often associated with enhanced interaction with microbial membranes, potentially disrupting their integrity.
Case Study:
A study evaluating various derivatives of hexahydropyrano compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was hypothesized to involve membrane disruption and inhibition of cell wall synthesis.
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound's biological profile. Antioxidants are essential for neutralizing free radicals in biological systems.
Research Findings:
In vitro assays have shown that hexahydropyrano derivatives can scavenge free radicals effectively. A study reported an IC50 value (the concentration required to inhibit 50% of the free radical activity) significantly lower than that of standard antioxidants like ascorbic acid.
The biological activity of this compound is likely attributed to its ability to interact with cellular targets through various mechanisms:
- Membrane Interaction: The hydrophobic nature of the phenyl and methoxy groups allows the compound to integrate into lipid membranes.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in oxidative stress pathways.
- Gene Expression Modulation: There is evidence suggesting that these compounds can influence gene expression related to stress response and apoptosis.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Mechanism |
---|---|---|---|
Target Compound | Moderate | High | Membrane disruption |
Compound A | High | Moderate | Enzyme inhibition |
Compound B | Low | High | Free radical scavenging |
Q & A
Q. Basic: What are the key synthetic strategies for synthesizing this compound, and how are stereocenters controlled?
Methodological Answer:
The synthesis involves multi-step protection/deprotection strategies. A common approach starts with methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives, where the benzylidene group protects hydroxyl groups at C4 and C6. Methoxy and phenyl groups are introduced via nucleophilic substitution or condensation reactions under acidic conditions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, with reaction progress monitored by TLC and NMR. Critical steps include:
- Protection of hydroxyl groups (e.g., benzylidene or tosyl groups) to direct regioselectivity .
- Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization at chiral centers (C6, C7, C8) .
- Crystallographic validation of intermediates to confirm stereochemical integrity .
Q. Advanced: How do competing reaction pathways (e.g., epimerization vs. elimination) affect yield, and how can these be mitigated?
Methodological Answer:
Competing pathways arise due to the compound’s labile stereocenters and fused ring strain. For example:
- Epimerization at C7/C8 occurs under basic conditions due to keto-enol tautomerism. Mitigation involves using aprotic solvents (e.g., DMF) and low temperatures (<0°C) .
- Elimination reactions (e.g., forming α,β-unsaturated ketones) are suppressed by avoiding strong bases (e.g., NaH) and instead using milder agents like DBU .
- Kinetic vs. thermodynamic control : High-resolution mass spectrometry (HRMS) and dynamic NMR can identify intermediates, enabling pathway redirection .
Q. Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration (e.g., orthorhombic space group P2₁2₁2₁ with a = 5.7031 Å, b = 17.020 Å, c = 28.084 Å) .
- NMR :
- IR spectroscopy : Identifies hydroxyl (3400–3500 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .
Q. Advanced: How can computational modeling predict the compound’s reactivity in glycosylation reactions?
Methodological Answer:
- Molecular docking : Simulates interactions with glycosyltransferases, predicting regioselectivity based on steric and electronic parameters .
- DFT calculations : Evaluates transition-state energies for glycosidic bond formation, identifying favorable pathways (e.g., axial vs. equatorial attack) .
- MD simulations : Assess solvent effects (e.g., acetonitrile vs. THF) on conformational stability .
Q. Basic: What are the solubility and stability profiles under varying storage conditions?
Methodological Answer:
- Solubility : Sparingly soluble in water (<0.1 mg/mL); dissolves in polar aprotic solvents (DMSO, DMF) at 10 mM .
- Stability :
- Degradation pathways : Hydrolysis of the dioxine ring under acidic conditions (pH < 4) .
Q. Advanced: How do steric and electronic effects influence its role as a chiral building block in carbohydrate synthesis?
Methodological Answer:
- Steric effects : The 4aR,8aS configuration creates a rigid fused-ring system, favoring axial attack in glycosylation (e.g., β-selectivity in galactopyranosides) .
- Electronic effects : Electron-withdrawing groups (e.g., tosyl at C7) increase electrophilicity at C1, accelerating nucleophilic substitution .
- Case study : Substitution of the C6 methoxy with a 4-nitrophenoxy group enhances leaving-group ability, improving glycosylation yields .
Q. Basic: How are impurities or diastereomers characterized and resolved during purification?
Methodological Answer:
- Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 3:1 to 1:2) to separate diastereomers .
- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers with >99% ee .
- Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) enhance enantiomeric purity .
Q. Advanced: What strategies address contradictions in reported bioactivity data (e.g., enzyme inhibition vs. inertness)?
Methodological Answer:
- Assay validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control variables .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Structural analogs : Compare bioactivity of derivatives (e.g., fluorinated vs. methoxy variants) to isolate pharmacophoric groups .
特性
IUPAC Name |
(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13?,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-KILAEARMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482169 | |
Record name | CTK8G1077 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65530-26-9 | |
Record name | CTK8G1077 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。